2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors, which are significant in treating numerous neurological and cardiovascular conditions .
Preparation Methods
The synthesis of 2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps. The process typically begins with the preparation of the piperazine and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve optimizing these reaction conditions to enhance yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to convert ketones or aldehydes into alcohols.
Scientific Research Applications
2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The compound exerts its effects primarily by interacting with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced blood pressure . The molecular targets and pathways involved include the inhibition of adrenergic signaling pathways, which play a role in various physiological processes .
Comparison with Similar Compounds
Similar compounds include trazodone, naftopidil, and urapidil, which are also alpha1-adrenergic receptor antagonists. 2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific structural features that confer distinct pharmacokinetic and pharmacodynamic properties . These properties may result in different therapeutic profiles and potential advantages in certain clinical applications .
Properties
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-19(2)20-8-10-21(11-9-20)28-25(32)18-34-26-27-13-12-24(29-26)31-16-14-30(15-17-31)22-6-4-5-7-23(22)33-3/h4-13,19H,14-18H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNDGDKDYANDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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